molecular formula C15H9N5O2S B13368459 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368459
M. Wt: 323.3 g/mol
InChI Key: SHUYHFMWLBAMJN-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran moiety, an oxazole ring, and a triazolothiadiazole core

Preparation Methods

The synthesis of 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step synthetic routes. One common approach includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of the benzofuran and oxazole intermediates, followed by their coupling with a triazolothiadiazole precursor. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Chemical Reactions Analysis

3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

When compared to similar compounds, 3-(1-Benzofuran-2-yl)-6-(5-methyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features. Similar compounds include:

  • 1-(Benzofuran-2-yl)methyl-1,2,3-triazole
  • 4-(1-Benzofuran-2-yl)-3-methyl-5-isoxazole
  • 2-(Benzofuran-2-yl)-3-phenylpyridine

These compounds share some structural similarities but differ in their specific ring systems and substituents, leading to variations in their chemical reactivity and biological activities .

Properties

Molecular Formula

C15H9N5O2S

Molecular Weight

323.3 g/mol

IUPAC Name

3-[3-(1-benzofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-5-methyl-1,2-oxazole

InChI

InChI=1S/C15H9N5O2S/c1-8-6-10(19-22-8)14-18-20-13(16-17-15(20)23-14)12-7-9-4-2-3-5-11(9)21-12/h2-7H,1H3

InChI Key

SHUYHFMWLBAMJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4

Origin of Product

United States

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